Technical Monograph: 3-Chloro-4-(trifluoromethyl)phenylacetic Acid
Technical Monograph: 3-Chloro-4-(trifluoromethyl)phenylacetic Acid
Strategic Halogenation in Phenylacetic Acid Scaffolds
CAS Number: 1000568-54-6 Molecular Formula: C₉H₆ClF₃O₂ Molecular Weight: 238.59 g/mol [1]
Executive Summary: The "Privileged Scaffold" Modifier
In the landscape of modern medicinal chemistry, 3-Chloro-4-(trifluoromethyl)phenylacetic acid represents a critical "privileged structure" modifier. It is not merely a reagent but a strategic building block designed to optimize the Lipophilic Efficiency (LipE) of drug candidates.
This compound combines the classic phenylacetic acid moiety—found in NSAIDs like Diclofenac—with a specific halogenation pattern (3-Cl, 4-CF₃). This substitution pattern serves two primary mechanistic functions:
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Metabolic Blockade: The 4-trifluoromethyl group blocks para-oxidation by Cytochrome P450 enzymes, significantly extending half-life (
). -
Electronic Modulation: The 3-chloro substituent exerts a steric and electronic influence that twists the phenyl ring relative to the acetic acid tail, often locking the molecule into a bioactive conformation that fits hydrophobic pockets in receptors (e.g., PPARs, CRTH2).
Physiochemical Profile & Identity
The following data consolidates the core identity parameters required for regulatory filing and analytical validation.
| Parameter | Specification | Notes |
| CAS Number | 1000568-54-6 | Distinct from the 4-CF₃ analog (CAS 32857-62-8). |
| IUPAC Name | 2-[3-Chloro-4-(trifluoromethyl)phenyl]acetic acid | |
| Appearance | White to off-white crystalline solid | Hygroscopic tendency; store under desiccant. |
| Solubility | DMSO, Methanol, DCM | Low aqueous solubility at neutral pH. |
| pKa (Calc.) | ~3.8 – 4.2 | Acidic strength increased by electron-withdrawing CF₃/Cl. |
| LogP (Calc.) | ~3.1 | High lipophilicity requires formulation strategies. |
Synthesis & Process Optimization (The "Benzyl Cyanide" Route)
While various routes exist (e.g., Arndt-Eistert homologation), the most scalable and robust method for this scaffold is the Hydrolysis of the Benzyl Nitrile precursor . This route minimizes the formation of dangerous diazo intermediates and utilizes readily available starting materials.
Core Reaction Pathway
The synthesis proceeds via a nucleophilic substitution of the benzyl halide followed by acid-catalyzed hydrolysis.
Figure 1: Standard synthetic workflow via nitrile hydrolysis. The two-step process ensures high regioselectivity.
Detailed Protocol: Self-Validating Hydrolysis
Objective: Synthesize 10g of high-purity acid.
Step 1: Cyanation (The Critical Junction)
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Reagents: 3-Chloro-4-(trifluoromethyl)benzyl bromide (1.0 eq), Sodium Cyanide (1.2 eq), DMSO (5 vol).
-
Procedure:
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Dissolve the benzyl bromide in DMSO. Caution: Exothermic.
-
Add NaCN portion-wise to maintain temp <45°C.
-
Validation Checkpoint: Monitor TLC (Hexane/EtOAc 8:2). The starting bromide (
) must disappear; the nitrile appears at . -
Quench: Pour into ice water. The nitrile usually precipitates. Filter and dry.
-
Step 2: Acid Hydrolysis
-
Reagents: Nitrile intermediate, H₂SO₄ (60% aq).
-
Procedure:
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Suspend the nitrile in 60% H₂SO₄.
-
Reflux at 100-110°C for 6-8 hours.
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Validation Checkpoint (IR): Monitor the disappearance of the sharp nitrile peak at 2250 cm⁻¹ . If this peak persists, hydrolysis is incomplete (likely stuck at the amide stage).
-
Workup: Cool to room temperature. The acid will crystallize.[2][3] Filter and wash with cold water.
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Purification: Recrystallize from Hexane/Ethyl Acetate to remove amide traces.
-
Medicinal Chemistry Applications
This scaffold is not a generic spacer; it is a pharmacophore modulator.
A. PPAR Agonism (Metabolic Disease)
In the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, the phenylacetic acid headgroup mimics the carboxylate of natural fatty acids.
-
Mechanism: The carboxylate forms hydrogen bonds with the Tyr473 residue in the PPAR ligand-binding domain (LBD).
-
Role of Cl/CF₃: The 3-Cl and 4-CF₃ groups occupy the hydrophobic arm of the LBD, improving potency by displacing water molecules and increasing entropy.
B. CRTH2 Antagonists (Inflammation)
Compounds targeting the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) often utilize this acetic acid tail to anchor the molecule in the receptor's ionic pocket.
Figure 2: Structure-Activity Relationship (SAR) breakdown of the scaffold's functional roles.
Analytical Characterization & QC
To ensure the material is suitable for biological assays, the following QC metrics must be met.
1. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆):
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δ 12.5 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).
-
δ 7.5 - 7.8 ppm (m, 3H): Aromatic protons. The splitting pattern will show the specific 1,3,4-substitution (coupling constants
will reflect ortho/meta relationships). -
δ 3.7 ppm (s, 2H): Benzylic methylene (-CH₂-). Note: If this is a doublet, check for chiral impurities or restricted rotation.
2. HPLC Purity:
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Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.
-
Detection: UV 254 nm.
-
Acceptance Criteria: >95% Area under curve.
Handling & Safety (EHS)
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Corrosivity: As a phenylacetic acid derivative, it is a skin and eye irritant (Category 2).
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Fluorine Safety: While the CF₃ group is stable, thermal decomposition (e.g., in a fire) can release Hydrogen Fluoride (HF). Do not incinerate without scrubbers.
-
Storage: Store at 2-8°C. The benzylic position is susceptible to slow oxidation over months if exposed to light/air.
